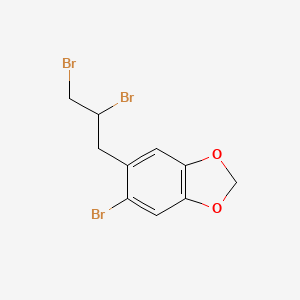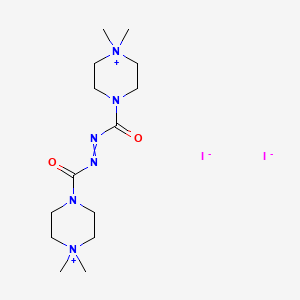![molecular formula C10H15N3O2 B14631741 N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea CAS No. 55807-67-5](/img/structure/B14631741.png)
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an isopropyl group at the 5-position of the oxazole ring and a prop-2-en-1-ylurea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Formation of the Urea Moiety: The urea moiety can be formed by reacting the oxazole derivative with an appropriate isocyanate or by using phosgene and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
科学的研究の応用
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.
作用機序
The mechanism of action of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea would depend on its specific interactions with molecular targets. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea: can be compared with other oxazole derivatives such as:
Uniqueness
The uniqueness of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-prop-2-en-1-ylurea lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, stability, and potential biological activity.
特性
CAS番号 |
55807-67-5 |
|---|---|
分子式 |
C10H15N3O2 |
分子量 |
209.24 g/mol |
IUPAC名 |
1-(5-propan-2-yl-1,2-oxazol-3-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C10H15N3O2/c1-4-5-11-10(14)12-9-6-8(7(2)3)15-13-9/h4,6-7H,1,5H2,2-3H3,(H2,11,12,13,14) |
InChIキー |
HXUTUPDDIARDNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NO1)NC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


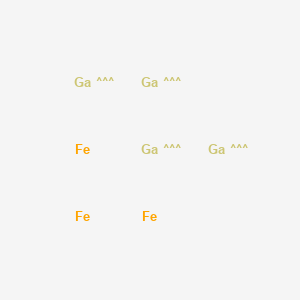

![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
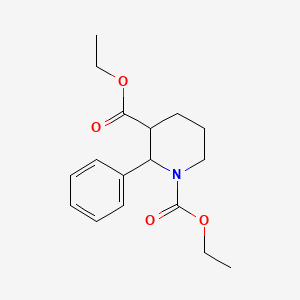
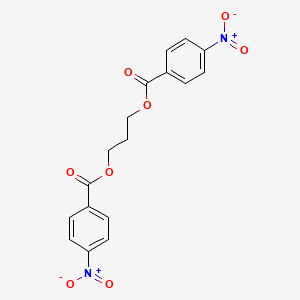

![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-methylphenyl)methylene]-](/img/structure/B14631702.png)

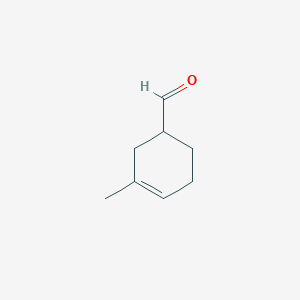
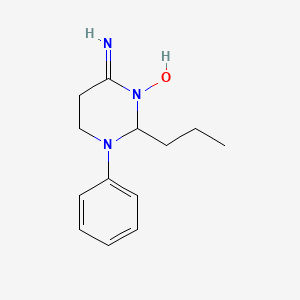
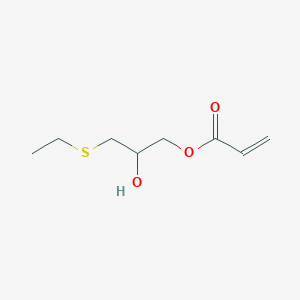
![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
